4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
4-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzo[d]thiazoles
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound exhibits anti-cancer activity and is particularly effective against the Colo205 cell line .
Mode of Action
The compound interacts with its targets by inducing G2/M cell cycle arrest . This means it prevents the cells from dividing and proliferating. Additionally, the levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with the compound .
Biochemical Pathways
The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, or programmed cell death, by accelerating the expression of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Result of Action
The result of the compound’s action is the regulation of the equilibrium between rapid cell proliferation and apoptosis . This regulation can lead to a decrease in the growth and spread of cancer cells. Thus, the compound can be considered as a potential small-molecule activator of p53 .
Action Environment
Environmental factors such as nutrient availability and defense mechanisms can influence the compound’s action, efficacy, and stability . For instance, bacteria use quorum sensing pathways to respond to these external factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the formation of the benzo[d]thiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzo[d]thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has garnered interest in various scientific fields due to its unique structure and potential biological activities.
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has shown that derivatives of this compound can interact with biological targets, influencing cellular processes such as cell cycle regulation and apoptosis.
Industry: Its use in the development of new materials and chemical processes highlights its industrial relevance.
Comparison with Similar Compounds
Isoxazole derivatives: These compounds share structural similarities and exhibit similar biological activities, such as regulation of cell cycle and apoptosis.
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide: This compound is structurally related and has potential biological activity.
Uniqueness: 4-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique combination of fluorine and methoxy groups contributes to its distinct properties compared to other benzo[d]thiazole derivatives.
Properties
IUPAC Name |
4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILHEQBHDUMQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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